![molecular formula C8H12N2O2 B2395713 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide CAS No. 1098349-74-6](/img/structure/B2395713.png)
1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide” is a chemical compound with the molecular weight of 169.18 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as 1-Substituted 5-oxopyrrolidine-3-carboxylic acids, has been achieved via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines .Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide” is represented by the linear formula C8 H11 N O3 .Physical And Chemical Properties Analysis
“1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide” is a powder at room temperature . It has a molecular weight of 169.18 .Mechanism of Action
Target of Action
The primary target of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide is the Nav1.8 voltage-gated sodium ion channels . These channels are primarily expressed in sensory neurons, which are responsible for conveying information via the spinal cord . They play a central role in initiating and propagating action potentials .
Mode of Action
1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide acts as an inhibitor of the Nav1.8 voltage-gated sodium ion channels . By inhibiting these channels, it prevents the influx of sodium ions in excitable cells, thereby affecting the propagation of action potentials .
Biochemical Pathways
The inhibition of Nav1.8 channels affects the neuronal signaling pathways involved in pain perception . This compound is believed to be useful in treating diseases involving Nav1.8 receptors or stemming specifically from dysfunction of Nav1.8 voltage-gated sodium ion channels .
Result of Action
The inhibition of Nav1.8 channels by 1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide can lead to a decrease in the perception of pain, including neuropathic pain, chronic itch, and inflammatory pain . It may also be useful in treating other conditions such as migraine, neurodegeneration, and epilepsy .
properties
IUPAC Name |
1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-8(12)5-3-7(11)10(4-5)6-1-2-6/h5-6H,1-4H2,(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWCDDXRJZZHMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.